molecular formula C9H14NO5P B13996312 {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid CAS No. 17985-82-9

{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid

Cat. No.: B13996312
CAS No.: 17985-82-9
M. Wt: 247.18 g/mol
InChI Key: JWJVWJVYBWLXDN-UHFFFAOYSA-N
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Description

{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, along with an ethylphosphonic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridine ring, followed by the introduction of hydroxyl and hydroxymethyl groups through selective functionalization. The final step involves the attachment of the ethylphosphonic acid group under controlled conditions, often using phosphonylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl}phosphonic acid
  • {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propyl}phosphonic acid

Uniqueness

{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethylphosphonic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

17985-82-9

Molecular Formula

C9H14NO5P

Molecular Weight

247.18 g/mol

IUPAC Name

2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethylphosphonic acid

InChI

InChI=1S/C9H14NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h4,11-12H,2-3,5H2,1H3,(H2,13,14,15)

InChI Key

JWJVWJVYBWLXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CCP(=O)(O)O

Origin of Product

United States

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